N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

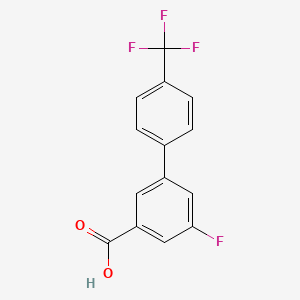

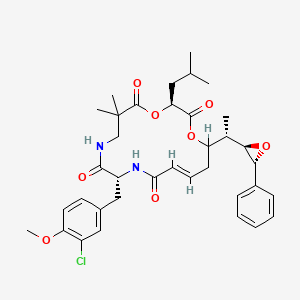

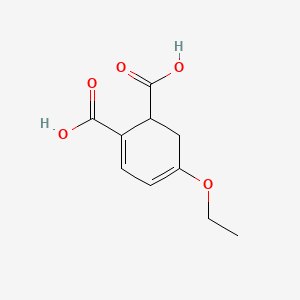

“N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt” is a chemical compound with the IUPAC name (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid . It has a molecular weight of 646.507 .

Molecular Structure Analysis

The molecular formula of “this compound” is C22H34N2O17·2Na . The structure conforms to the 1H NMR .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder .科学的研究の応用

N-Acetylcysteine in Psychiatry

N-Acetylcysteine (NAC) in Psychiatry : This review highlights NAC's emerging role in treating psychiatric disorders, suggesting its benefits beyond being a precursor to the antioxidant glutathione, possibly by modulating glutamatergic, neurotropic, and inflammatory pathways. This indicates the therapeutic potential of acetylated compounds in psychiatric research (Dean, Giorlando, & Berk, 2011).

Milk Oligosaccharides and Bioactivity

Milk Oligosaccharides : Milk oligosaccharides (OSs), with key structural elements like fucose and N-acetyl neuraminic acid, suggest a potential source of bioactive compounds suitable for functional food ingredients, reflecting on the complexity and potential health benefits of such structures in nutritional sciences (Oliveira, Wilbey, Grandison, & Roseiro, 2015).

Neuraminidases in Cardiac Stress

Neuraminidases in Cardiac Disease : A study on neuraminidases (NEUs) and their role in cardiac stress suggests that the modulation of NEUs, which cleave off sugars like sialic acids, could be a new therapeutic target in cardiac disease, indicating the importance of understanding the functions and therapeutic potential of enzymes that interact with neuraminic acid derivatives (Heimerl, Gausepohl, Mueller, & Ricke-Hoch, 2022).

Antioxidant and Clinical Applications of N-Acetylcysteine

N-Acetylcysteine's Clinical Applications : Discussing NAC's antioxidant properties and clinical applications beyond its use as a mucolytic agent or for acetaminophen overdose treatment. The compound's potential in various conditions underscores the importance of research into acetylated amino acids and their derivatives for therapeutic uses (Rushworth & Megson, 2014).

Sirtuin Modulation in Neurodegenerative Disease

Sirtuin Modulation in Neurodegenerative Disease : Sirtuins, which depend on NAD+ for activity, can switch between acetylation and deacetylation processes, influencing neurodegenerative disorders. This highlights the complex role of acetylation in neurological health and disease, suggesting areas for future research in therapeutics (Khan, Tiwari, Kaur, & Singh, 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the synthesis of N-acetylneuraminic acid, followed by the protection of the carboxylic acid and hydroxyl groups, and subsequent glycosylation with N-acetyl-a-neuraminyl chloride. The final step involves deprotection of the various protecting groups to yield the desired compound.", "Starting Materials": [ "N-acetylglucosamine", "Pyruvic acid", "Sodium cyanoborohydride", "Acetic anhydride", "Hydrochloric acid", "Triethylamine", "Diisopropylethylamine", "N-acetyl-a-neuraminyl chloride", "Sodium hydroxide", "Water", "Methanol", "Ethyl acetate", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Synthesis of N-acetylneuraminic acid by condensation of N-acetylglucosamine and pyruvic acid in the presence of sodium cyanoborohydride", "Step 2: Protection of the carboxylic acid group of N-acetylneuraminic acid with acetic anhydride and triethylamine", "Step 3: Protection of the hydroxyl groups of N-acetylneuraminic acid with diisopropylethylamine and acetic anhydride", "Step 4: Glycosylation of the protected N-acetylneuraminic acid with N-acetyl-a-neuraminyl chloride in the presence of sodium hydroxide", "Step 5: Deprotection of the various protecting groups using hydrochloric acid and methanol", "Step 6: Purification of the desired compound using a combination of ethyl acetate, chloroform, and hexane" ] } | |

| 149331-75-9 | |

分子式 |

C22H36N2Na2O17 |

分子量 |

646.507 |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;sodium |

InChI |

InChI=1S/C22H36N2O17.2Na/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25;;/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39);;/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19+,22+;;/m0../s1 |

InChIキー |

NIOCOXHIKNWPSB-FTZVVJKQSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O.[Na].[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)